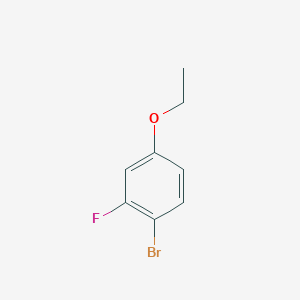

1-Bromo-4-ethoxy-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLECMIQMTYRKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2-fluorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring bromo, ethoxy, and fluoro substituents on a benzene ring, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups makes it a key building block for introducing substituted phenyl moieties in the development of novel compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 115467-08-8 | [1] |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.06 g/mol | |

| Appearance | Powder or liquid | [1] |

| Boiling Point | 233.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 114.0 ± 6.0 °C (Predicted) | [1] |

| Refractive Index | 1.514 (Predicted) | [1] |

| XLogP3 | 3.69 | [1] |

| Polar Surface Area | 9.2 Ų | [1] |

Synthesis and Reactivity

General Synthetic Approach

The following diagram illustrates a logical workflow for the synthesis of this compound.

Experimental Considerations (General Protocol)

A typical procedure for the synthesis of an aryl ether like this compound via the Williamson ether synthesis would involve the following steps:

-

Deprotonation of the Phenol: The starting material, 4-bromo-2-fluorophenol, would be dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is then added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Attack: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the electrophilic ethyl group and displacing the leaving group (iodide or sulfate) to form the desired ether linkage. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and any inorganic salts. This usually involves filtration followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.

Reactivity and Potential Transformations

The bromine atom on the aromatic ring is the most likely site for further chemical transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a useful building block for creating more complex molecular architectures. The fluorine and ethoxy groups can influence the reactivity of the aromatic ring and the physicochemical properties of the resulting derivatives.

Applications in Drug Discovery and Development

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

The workflow for utilizing an intermediate like this compound in a drug discovery context is illustrated below.

Safety and Handling

Information regarding the comprehensive toxicology of this compound is limited. However, based on data for similar compounds and supplier safety data sheets, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique combination of functional groups allows for a range of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in the public domain, its properties and reactivity can be inferred from related structures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential as a building block for novel chemical entities.

References

In-Depth Technical Guide: 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-ethoxy-2-fluorobenzene, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, structure, and physicochemical properties. While specific experimental protocols for its synthesis and detailed applications in drug development are not extensively published, this guide outlines a probable synthetic route based on established chemical principles and discusses its potential utility as a building block in the design of novel bioactive molecules.

Chemical Identity and Structure

This compound is a substituted benzene derivative characterized by the presence of a bromine atom, an ethoxy group, and a fluorine atom.

Chemical Structure:

Spectroscopic Elucidation of 1-Bromo-4-ethoxy-2-fluorobenzene: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-4-ethoxy-2-fluorobenzene. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a framework for researchers working with this molecule, to be supplemented with experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the aromatic protons and the ethoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.1 | m | 1H | Ar-H |

| ~6.9 - 6.7 | m | 2H | Ar-H |

| 4.04 | q | 2H | -O-CH₂ -CH₃ |

| 1.42 | t | 3H | -O-CH₂-CH₃ |

Note: These are predicted values. Actual chemical shifts and coupling constants will need to be determined experimentally.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158 (d) | C -F |

| ~155 | C -O |

| ~128 (d) | C -H |

| ~118 (d) | C -H |

| ~115 (d) | C -H |

| ~113 (d) | C -Br |

| 64.5 | -O -CH₂-CH₃ |

| 14.7 | -O-CH₂-CH₃ |

Note: Predicted values. The 'd' indicates a doublet due to coupling with fluorine.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of an internal standard like tetramethylsilane (TMS) can be used for referencing the chemical shifts to 0 ppm.

-

Instrumentation : The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O stretch | Aryl ether |

| ~1100-1000 | C-F stretch | Aryl fluoride |

| ~700-550 | C-Br stretch | Aryl bromide |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol can be used:

-

Sample Preparation (Neat Liquid) : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺) : The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈BrFO). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern : Common fragmentation pathways would involve the loss of the ethoxy group, the bromine atom, and potentially other fragments from the aromatic ring.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis.

Solubility of 1-Bromo-4-ethoxy-2-fluorobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-ethoxy-2-fluorobenzene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers a detailed, standardized experimental protocol for the accurate determination of this critical parameter in a range of organic solvents. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis, process development, and formulation.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its utility in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its physicochemical properties, with solubility being of primary importance for reaction kinetics, purification, and formulation development.[1][2] The molecular structure, featuring a polar ethoxy group and a halogenated, nonpolar aromatic ring, suggests a nuanced solubility profile across different organic solvents.

Physicochemical Properties (Predicted and from similar compounds):

| Property | Value/Description | Source |

| Molecular Formula | C₈H₈BrFO | - |

| Molecular Weight | 219.05 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Similar compounds[3][4] |

| Polarity | Moderately polar due to the ether linkage and fluorine atom, but with significant nonpolar character from the benzene ring. | General chemical principles |

| Predicted Solubility | Likely soluble in a range of common organic solvents, with poor solubility in water.[3] | "Like dissolves like" principle |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar ether group suggests potential solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating solubility in non-polar organic solvents.

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

-

Moderate to Good Solubility Expected in:

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Ethers: Diethyl ether.

-

Aromatic Hydrocarbons: Toluene, Benzene.

-

-

Low Solubility Expected in:

-

Nonpolar Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.

-

-

Insoluble in:

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Dichloromethane | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Hexane | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[6]

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when solid solute remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[6]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered saturated solution to a suitable concentration for analysis with the same solvent. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method (HPLC or GC).

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Logical Flow for Solvent Selection in Synthesis

The diagram below outlines a logical process for selecting an appropriate solvent for a reaction involving this compound, such as a cross-coupling reaction.

Caption: Decision-making process for selecting a suitable reaction solvent.

References

- 1. Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry [vedantu.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Bromo-4-ethoxy-2-fluorobenzene in Medicinal Chemistry: A Technical Guide

For Immediate Release

SHANGHAI, China – December 26, 2025 – In the ever-evolving landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This whitepaper delves into the potential applications of 1-Bromo-4-ethoxy-2-fluorobenzene, a versatile, yet underexplored, fluorinated aromatic compound. By examining its structural features and drawing parallels with established pharmacophores, this guide aims to illuminate its prospective role in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

Fluorinated organic compounds have become increasingly prevalent in medicinal chemistry. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to its biological target. This compound presents a unique combination of functional groups: a reactive bromine atom, a lipophilic ethoxy group, and a strategically positioned fluorine atom. This arrangement offers medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Physicochemical Properties and Synthetic Versatility

The utility of this compound as a synthetic intermediate stems from its distinct chemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

| Property | Value | Source |

| CAS Number | 115467-08-8 | Echemi[1] |

| Molecular Formula | C8H8BrFO | Echemi[1] |

| Molecular Weight | 219.06 g/mol | Echemi[1] |

| Boiling Point | 233.4 ± 20.0 °C (Predicted) | Echemi[1] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | Echemi[1] |

| LogP | 3.69 | Echemi[1] |

Table 1: Physicochemical Properties of this compound

The presence of the electron-withdrawing fluorine atom ortho to the bromine can modulate the reactivity of the C-Br bond, potentially influencing the efficiency of common palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Negishi couplings. This allows for the controlled and predictable formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug molecules.

Potential Application in Kinase Inhibitor Development

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-ethoxy-2-fluorophenyl moiety, derived from this compound, can be envisioned as a key component of type I or type II kinase inhibitors, which target the ATP-binding site of the kinase.

The ethoxy group can occupy a hydrophobic pocket within the ATP-binding site, while the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the hinge region of the kinase. The bromine atom on the starting material provides a convenient attachment point for the core heterocyclic scaffold of the kinase inhibitor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (0.02 mmol, 2 mol%)

-

Triphenylphosphine (0.04 mmol, 4 mol%)

-

Potassium carbonate (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product.

Potential Application in GPCR Modulator Development

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The 4-ethoxy-2-fluorophenyl moiety can be incorporated into ligands for GPCRs to modulate their activity. The lipophilic ethoxy group can enhance membrane permeability and interact with hydrophobic pockets in the receptor, while the fluorine atom can participate in specific polar interactions, potentially increasing ligand affinity and selectivity.

The synthetic versatility of this compound allows for its incorporation into a wide range of GPCR ligand scaffolds, including agonists, antagonists, and allosteric modulators.

References

The Strategic Role of 1-Bromo-4-ethoxy-2-fluorobenzene in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom on the benzene ring, offers a palette of reactive sites that can be selectively functionalized. This trifunctional nature makes it a valuable building block in the pharmaceutical and agrochemical industries for the construction of novel bioactive compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final products, while the bromo and ethoxy groups provide handles for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification protocols.

| Property | Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| CAS Number | 107713-66-6, 115467-08-8 |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Predicted: ~233 °C |

| Density | Predicted: ~1.46 g/cm³ |

Synthesis of this compound

General Synthetic Workflow

Caption: General synthetic workflow for substituted phenyl ethers.

Key Reactions and Applications as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine atom is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals. This compound can be coupled with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

A general procedure for a Suzuki-Miyaura coupling reaction is as follows. Note that specific conditions would need to be optimized for this compound.

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Data not available for specific substrate |

| Aryl Bromide | Arylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Data not available for specific substrate |

Grignard Reaction

The bromine atom of this compound can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds. The presence of the fluorine and ethoxy groups may influence the formation and reactivity of the Grignard reagent.

Reaction Scheme:

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol (General):

A general procedure for the formation and reaction of a Grignard reagent is provided below. Strict anhydrous conditions are crucial for the success of this reaction.

-

All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (Argon or Nitrogen).

-

Activate magnesium turnings in a reaction flask with a small crystal of iodine or by gentle heating.

-

Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the resulting solution is cooled in an ice bath.

-

A solution of the electrophile in anhydrous THF is then added dropwise.

-

The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or distillation.

| Electrophile | Solvent | Temperature (°C) | Yield (%) |

| Aldehyde | THF | 0 to rt | Data not available for specific substrate |

| Ketone | Diethyl Ether | 0 to rt | Data not available for specific substrate |

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, the following table provides predicted data and typical ranges for similar compounds, which can aid in its characterization.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm) exhibiting complex splitting patterns due to H-H and H-F coupling. An ethyl group signal consisting of a quartet (δ ~4.0 ppm) and a triplet (δ ~1.4 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm) with characteristic C-F coupling constants. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Signals for the ethoxy group carbons will also be present. |

| Mass Spec. | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and bromine atom. |

| IR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether), and C-Br and C-F stretching vibrations. |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceutical and agrochemical agents. Its multifunctional nature allows for a range of selective chemical transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. While detailed experimental data for this specific compound is limited in the public domain, the general protocols and principles outlined in this guide provide a solid foundation for its use in synthetic organic chemistry. Further research and publication of its reactivity and applications would be of great benefit to the scientific community.

Safety, handling, and storage of 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals in research and development. It is compiled from publicly available data for similar chemical structures, as specific data for 1-Bromo-4-ethoxy-2-fluorobenzene is limited. This guide should be used as a supplementary resource, and all handling, storage, and disposal of this chemical must be conducted in strict accordance with a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, including the bromine, ethoxy, and fluorine substituents on the benzene ring, provide versatile reactive sites for various chemical transformations. This guide provides an overview of the known safety, handling, and storage considerations for this compound, drawing from data on structurally related chemicals.

Safety and Hazard Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard information is extrapolated from data for similar halogenated aromatic compounds.

2.1 GHS Hazard Classification (Predicted)

Based on related compounds, this compound is anticipated to have the following classifications. Users must verify this information with a supplier-specific SDS.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

2.2 Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | 1-Bromo-4-fluorobenzene | 1-Bromo-4-ethoxy-2,3-difluorobenzene |

| Molecular Formula | C₆H₄BrF | C₈H₇BrF₂O |

| Molecular Weight | 175.00 g/mol | 237.04 g/mol |

| Boiling Point | 151-153 °C | 222.7 °C at 760 mmHg |

| Flash Point | 53 °C | 107.2 °C |

| Density | 1.593 g/cm³ | 1.534 g/cm³ |

Handling and Personal Protective Equipment (PPE)

3.1 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

3.2 Personal Protective Equipment

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[2]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.[2]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

3.3 General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Containers should be clearly labeled.

Accidental Release and First Aid Measures

5.1 Accidental Release

-

Small Spills:

-

Eliminate all ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Ventilate the area and contain the spill if it is safe to do so.

-

5.2 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The synthesis would likely involve a multi-step process starting from a commercially available substituted benzene derivative. A plausible synthetic route could involve the bromination of a fluorinated ethoxybenzene precursor.

General Workflow for Halogenation of an Aromatic Compound:

References

Commercial Availability and Strategic Applications of 1-Bromo-4-ethoxy-2-fluorobenzene in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2-fluorobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including a reactive bromine atom and the presence of fluorine and ethoxy groups, make it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the commercial availability of this compound, detailing key suppliers and their product specifications. Furthermore, it explores its application as a building block in the synthesis of biologically active compounds, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental considerations and a conceptual framework for its integration into drug discovery workflows are also presented.

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of suppliers who list this compound or its isomers, which can often be sourced upon request. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.

| Supplier | CAS Number(s) | Purity | Quantity |

| Shanghai ShiXian Chemical Technology Co., Ltd. | 107713-66-6 | 97% | 5g, 10g, 25g |

| HANGZHOU LEAP CHEM CO., LTD. (via Echemi) | 115467-08-8 | Industrial Grade | Bottle, Barrel, Custom |

| Oakwood Chemical | 900174-64-3 | Not Specified | 250mg, Custom |

| BLDpharm | 2384424-52-4 (methyl derivative) | Not Specified | Inquire |

| AOBChem | 909122-17-4 (chloro derivative) | 97% | 5g, 10g, 25g, 100g |

| Advanced ChemBlocks Inc. | 1807188-44-8 (nitro derivative) | 95% | Inquire |

Note: Some suppliers list isomers or closely related derivatives. The CAS numbers provided may correspond to these different isomers. It is crucial to verify the exact structure and CAS number with the supplier before purchase.

Role in Drug Discovery and Development

Halogenated benzene derivatives, such as this compound, are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of a bromine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The fluorine and ethoxy substituents on the benzene ring also play a crucial role in modulating the physicochemical properties of the final drug molecule. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The ethoxy group can influence solubility and also participate in key binding interactions with biological targets.

While this compound is not itself a therapeutic agent, it serves as a critical intermediate in the synthesis of more complex molecules, including kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, which are significant targets in cancer therapy.[1][2]

Experimental Protocols and Methodologies

The primary application of this compound in synthetic organic chemistry is as an aryl halide in cross-coupling reactions. A general protocol for a Suzuki-Miyaura coupling reaction is provided below as a representative example of its use.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide, such as this compound, with a boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Synthetic and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of utilizing this compound in a drug discovery context and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate has become a cornerstone in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-ethoxy-2-fluorobenzene with various arylboronic acids. This specific substrate is a valuable building block in medicinal chemistry and materials science, where the resulting fluoro- and ethoxy-substituted biaryl scaffolds are of significant interest. The electron-donating ethoxy group and the electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide and the properties of the final product.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally involves three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.[1][3]

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic moiety to the Palladium(II) complex, forming a new diorganopalladium(II) intermediate.[1][3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of substituted aryl bromides, which can serve as a starting point for the optimization of reactions involving this compound.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Reagent/Condition | Molar Equivalents/Value | Purpose |

| Aryl Halide | This compound | 1.0 | Electrophilic partner |

| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 | Nucleophilic partner[2] |

| Catalyst | Palladium(II) Acetate or Pd(PPh₃)₄ | 1 - 5 mol% | Facilitates C-C bond formation[1][4] |

| Ligand | Triphenylphosphine (PPh₃) or SPhos | 2 - 10 mol% | Stabilizes and activates the catalyst[1][5] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid[2][4] |

| Solvent | Toluene/Water, Dioxane/Water, or DMF | - | Solubilizes reactants and reagents |

| Temperature | 80 - 120 °C | - | Provides energy for the reaction to proceed[5][6] |

| Reaction Time | 8 - 24 hours | - | Time required for reaction completion[1][4] |

Table 2: Example Conditions and Reported Yields for Similar Substrates

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-bromo-3,4-difluorobenzene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | 8.5 | ~78 (isolated)[4] |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/Ethanol | 70-110 | 3-48 | High Conversion[7] |

| 5-bromo-4-fluoro-2-methoxyaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | 12-24 | Not specified[1] |

| 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | Not specified | Not specified[5] |

Experimental Protocols

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Equipment

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous and degassed solvents (e.g., 1,4-dioxane and water, or toluene and water)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for extraction and chromatography

Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[1]

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Alternatively, use a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).[8]

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1]

-

-

Solvent Addition:

-

Reaction Execution:

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[9]

-

Combine the organic layers and wash with brine (20 mL).[1][9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromo-4-ethoxy-2-fluorobenzene, an electron-rich aryl halide. The presence of the ethoxy and fluoro substituents influences the electronic properties of the aryl bromide, making the careful selection of reaction conditions important for achieving high yields.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[2]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[1]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[2]

Data Presentation: Representative Reaction Conditions

While specific yield data for the Buchwald-Hartwig amination of this compound is not extensively reported in the public domain, the following table summarizes typical reaction conditions and yields for the amination of structurally analogous aryl bromides. This data provides a strong starting point for the optimization of the target reaction.

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | High |

| 2 | 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | High |

| 3 | 2-Bromopyridine | Benzamide | Pd₂(dba)₃ (various) | XantPhos (various) | DBU (2.0) | Toluene/DMF | 100 | 18 | Good |

| 4 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | 98 |

| 5 | 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 110 | 24 | 67[3] |

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed amination of this compound.

Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine

This protocol provides a general procedure for the coupling of this compound with a non-volatile primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

-

Standard work-up and purification equipment

Procedure:

-

To an oven-dried Schlenk flask or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

-

Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv) and this compound (1.0 equiv).

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Add the amine (1.2-1.5 equiv) via syringe.

-

Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with a Volatile Amine

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.

Materials:

-

This compound

-

Volatile amine (e.g., dimethylamine, as a solution in THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Sealable reaction tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by the solution of the volatile amine (1.5 equiv).

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. This document provides detailed application notes and experimental protocols for the preparation of (4-ethoxy-2-fluorophenyl)magnesium bromide from 1-Bromo-4-ethoxy-2-fluorobenzene. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the aromatic ring presents unique considerations for the successful and high-yielding formation of the corresponding Grignard reagent. These notes are intended to guide researchers in optimizing reaction conditions and understanding potential challenges.

Key Applications

The (4-ethoxy-2-fluorophenyl)magnesium bromide reagent is a valuable intermediate for the synthesis of a diverse range of molecules in the pharmaceutical and materials science sectors. Its applications include:

-

Introduction of the 4-ethoxy-2-fluorophenyl moiety: This structural motif is found in various biologically active compounds.

-

Synthesis of substituted biaryls: Through cross-coupling reactions.

-

Preparation of functionalized benzoic acids: By reaction with carbon dioxide.

-

Formation of substituted alcohols and ketones: Via reaction with aldehydes, ketones, and esters.

Data Presentation: Key Reaction Parameters

The successful formation of (4-ethoxy-2-fluorophenyl)magnesium bromide is contingent on several critical parameters. The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous substituted aryl bromides.

Table 1: Grignard Reagent Formation Parameters

| Parameter | Recommended Conditions | Notes |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | THF is often preferred for aryl Grignard reagents due to its higher boiling point and better solvating properties for the Grignard reagent.[1] |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium turnings ensures complete consumption of the aryl bromide.[2] |

| Activation Method | Iodine, 1,2-Dibromoethane, Mechanical Grinding | Essential for removing the passivating magnesium oxide layer and initiating the reaction.[3] |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic; cooling may be necessary to control the rate of formation.[2] |

| Reaction Time | 1 - 3 hours | Completion is typically indicated by the consumption of most of the magnesium. |

| Expected Yield | 70 - 95% | Yields can be influenced by the purity of reagents, efficiency of initiation, and potential side reactions.[1] |

Table 2: Titration of Grignard Reagent for Yield Determination

| Parameter | Description |

| Titrant | Standardized solution of sec-butanol or menthol in an anhydrous solvent (e.g., xylene, THF).[3][4] |

| Indicator | 1,10-phenanthroline.[3][4] |

| Endpoint | Appearance of a persistent color change (typically pink or purple).[4] |

| Calculation | The concentration of the Grignard reagent is determined by the stoichiometry of its reaction with the alcohol titrant. |

Experimental Protocols

Protocol 1: Formation of (4-ethoxy-2-fluorophenyl)magnesium bromide

This protocol outlines the standard procedure for the synthesis of the Grignard reagent.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-Dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool to room temperature.[3]

-

Initiation of Reaction: Add a small amount of anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

-

Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy grey-brown solution. If the reaction does not start, gentle warming or sonication may be applied.

-

Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution is the Grignard reagent and should be used immediately.

Protocol 2: Titration of (4-ethoxy-2-fluorophenyl)magnesium bromide

This protocol describes the determination of the Grignard reagent concentration.[4][5]

Materials:

-

Solution of (4-ethoxy-2-fluorophenyl)magnesium bromide in THF

-

Anhydrous THF

-

Menthol (accurately weighed)

-

1,10-phenanthroline

-

Dry glassware (burette, flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply

Procedure:

-

Preparation of Titration Flask: In a flame-dried flask under an inert atmosphere, add an accurately weighed amount of menthol (e.g., ~156 mg, 1 mmol) and a small crystal of 1,10-phenanthroline.

-

Dissolution: Add anhydrous THF (e.g., 10 mL) to dissolve the menthol and indicator.

-

Titration: Slowly add the prepared Grignard reagent solution from a burette to the stirred menthol solution.

-

Endpoint Determination: The endpoint is reached when a persistent pink or purple color is observed.

-

Calculation: Calculate the molarity of the Grignard reagent solution based on the volume of the Grignard solution required to react completely with the known amount of menthol (1:1 stoichiometry).

Mandatory Visualizations

Caption: Reaction pathway for the formation of the Grignard reagent.

Caption: Experimental workflow for Grignard reagent synthesis and analysis.

Potential Side Reactions and Troubleshooting

-

Wurtz Coupling: A common side reaction is the coupling of the aryl bromide with the formed Grignard reagent to produce a biaryl compound. This can be minimized by slow addition of the aryl bromide and maintaining a moderate reaction temperature.[6]

-

Reaction with Functional Groups: The presence of the fluoro group ortho to the bromine may lead to benzyne formation, especially at elevated temperatures.[7] The ethoxy group is generally stable under Grignard formation conditions.

-

Failure to Initiate: This is often due to a passivated magnesium surface or the presence of moisture. Ensure all glassware is rigorously dried and use a reliable activation method. If initiation is still problematic, adding a small amount of a more reactive alkyl halide (e.g., ethyl bromide) can sometimes trigger the reaction.

By following these detailed protocols and considering the potential challenges, researchers can successfully prepare (4-ethoxy-2-fluorophenyl)magnesium bromide for use in a variety of synthetic applications.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Sonogashira Coupling of 1-Bromo-4-ethoxy-2-fluorobenzene: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-ethoxy-2-fluorobenzene. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of the fluoro and ethoxy functionalities, which can significantly influence the electronic and pharmacokinetic properties of the resulting alkynylated products. The electron-donating nature of the ethoxy group and the electron-withdrawing and ortho-directing effects of the fluorine atom present a unique substrate for this coupling reaction.

Reaction Principle

The catalytic cycle of the Sonogashira coupling reaction is generally understood to proceed through a series of steps involving both palladium and copper catalysts. The palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. A transmetalation step then occurs where the acetylide ligand is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.

Recommended Reaction Conditions

Based on established literature for structurally similar electron-rich and ortho-halogenated aryl bromides, several effective conditions can be employed for the Sonogashira coupling of this compound. Both traditional copper-cocatalyzed and copper-free protocols can be successful, with the choice often depending on the specific alkyne coupling partner and the desired purity profile of the product.

Data Presentation: Representative Sonogashira Coupling Conditions

The following tables summarize typical conditions for the Sonogashira coupling of aryl bromides with similar electronic and steric properties to this compound. These serve as a guide for reaction optimization.

Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkyne Partner |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 65 | 12 | 85-95 | Phenylacetylene |

| 2 | Pd(OAc)₂ (2) | CuI (5) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 | Trimethylsilylacetylene |

| 3 | Pd(PPh₃)₄ (3) | CuI (6) | - | Diisopropylamine | Toluene | 80 | 8 | 88-98 | 1-Octyne |

Table 2: Copper-Free Sonogashira Coupling Conditions

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkyne Partner |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 110 | 24 | 75-85 | Phenylacetylene |

| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | Room Temp | 18 | 70-80 | 3-Ethynylpyridine |

| 3 | Pd(CH₃CN)₂Cl₂ (2) | cataCXium A (4) | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | 80-90 | Various Arylacetylenes |

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of this compound with a terminal alkyne using a palladium/copper catalytic system.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) iodide [CuI] (0.04 equiv)

-

Triphenylphosphine [PPh₃] (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.

-

Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask, combine Pd(OAc)₂ and SPhos.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF and stir for 10 minutes at room temperature to form the active catalyst.

-

To this mixture, add this compound, the terminal alkyne, and K₂CO₃.

-

Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Mandatory Visualizations

Caption: General experimental workflow for Sonogashira coupling.

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2-fluorobenzene is a disubstituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure presents two different halogen atoms, offering opportunities for selective functionalization. This document provides detailed application notes and generalized protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this substrate.

In SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. Therefore, in this compound, the fluorine atom is the expected site of nucleophilic attack and substitution. The ethoxy group, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack. Consequently, this substrate is considered "non-activated" and may require more forcing reaction conditions or catalytic systems compared to substrates bearing strong electron-withdrawing groups.

Data Presentation: Representative Reaction Conditions

While specific experimental data for the nucleophilic aromatic substitution of this compound is not extensively reported in the literature, the following table provides representative conditions for SNAr reactions with various nucleophiles. These conditions are based on established protocols for structurally similar non-activated fluoroarenes and should serve as a starting point for reaction optimization.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Catalyst (if applicable) | Expected Product |

| Amines | Morpholine | K₂CO₃ or Cs₂CO₃ | DMSO, DMF, or NMP | 100-150 | None | 4-(4-Bromo-3-ethoxy-phenyl)morpholine |

| Aniline | NaH or K₃PO₄ | Toluene or Dioxane | 80-120 | Ru-based catalyst | N-(4-Bromo-3-ethoxyphenyl)aniline | |

| Thiols | Thiophenol | NaH or K₂CO₃ | DMF or NMP | 80-120 | None | (4-Bromo-3-ethoxyphenyl)(phenyl)sulfane |

| Ethanethiol | Cs₂CO₃ | DMSO | 100-140 | None | (4-Bromo-3-ethoxyphenyl)(ethyl)sulfane | |

| Alkoxides | Sodium methoxide | NaH (from Methanol) | THF or Dioxane | 60-100 | None | 1-Bromo-4-ethoxy-2-methoxybenzene |

| Potassium phenoxide | K₂CO₃ | DMF | 120-160 | None | 1-Bromo-4-ethoxy-2-phenoxybenzene |

Mandatory Visualizations

Caption: General mechanism of the SNAr reaction on this compound.

Caption: A generalized experimental workflow for SNAr reactions.

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific nucleophiles and reaction scales. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-aryl substituted products from this compound.

Materials:

-

This compound

-

Morpholine

-